An In-depth Technical Guide to the Synthesis of 7-(4-(2-Piperidinyl)ethoxy)benzoyl Raloxifene
An In-depth Technical Guide to the Synthesis of 7-(4-(2-Piperidinyl)ethoxy)benzoyl Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene, a known liver receptor homolog-1 (LRH-1) antagonist. The synthesis of this complex raloxifene analog, which features a second benzoyl moiety at the 7-position of the benzothiophene core, necessitates a strategic approach distinct from the classical raloxifene synthesis. This document delineates a proposed multi-step synthetic route, commencing with the construction of a key 6,7-disubstituted-2-arylbenzothiophene intermediate, followed by a strategic double acylation. Each synthetic step is detailed with proposed experimental protocols, mechanistic insights, and justifications for procedural choices, grounded in established chemical principles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of complex heterocyclic molecules and novel therapeutic agents.
Introduction: Raloxifene and the Significance of 7-Position Functionalization
Raloxifene is a well-established selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] Its biological activity is intrinsically linked to its 2-arylbenzothiophene scaffold.[3] The synthesis of raloxifene itself is extensively documented, typically involving a Friedel-Crafts acylation of a 6-methoxy-2-(4-methoxyphenyl)benzothiophene at the 3-position with 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride.[4]
The subject of this guide, 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene, represents a significant structural modification of the parent molecule. The introduction of a second bulky benzoyl group at the 7-position of the benzothiophene ring dramatically alters its pharmacological profile, transforming it into a liver receptor homolog-1 (LRH-1) antagonist with an IC50 of 3.1 μM.[5] This highlights the critical role of substitution patterns on the benzothiophene core in defining the biological activity of this class of compounds. The formal chemical name for this derivative is Methanone, 1,1'-[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3,7-diyl]bis[1-[4-[2-(1-piperidinyl)ethoxy]phenyl]-].[6][7] This name confirms the presence of two identical acyl groups, one at the 3-position and the other at the 7-position.
This guide will, therefore, focus on a proposed synthetic pathway to access this specific di-acylated raloxifene analog, addressing the key challenge of introducing functionality at the 7-position of the benzothiophene nucleus.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A retrosynthetic analysis of the target molecule suggests a convergent approach. The final molecule can be envisioned as being assembled from a key intermediate, a 6,7-dihydroxy-2-(4-hydroxyphenyl)benzothiophene, and two equivalents of the acylating agent, 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride.
The proposed forward synthesis, therefore, involves three main stages:
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Stage 1: Synthesis of the Acylating Agent: Preparation of 4-(2-(1-piperidinyl)ethoxy)benzoyl chloride hydrochloride.
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Stage 2: Synthesis of the Benzothiophene Core: Construction of a 6,7-dimethoxy-2-(4-methoxyphenyl)benzothiophene intermediate.
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Stage 3: Assembly and Final Modification: Friedel-Crafts acylation at the 3-position, followed by demethylation to reveal the phenolic hydroxyls, and subsequent selective O-acylation at the 7-position. A plausible alternative in the final stage is a one-pot double acylation under specific conditions.
dot graph "Synthetic_Strategy" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Target [label="7-(4-(2-Piperidinyl)ethoxy)benzoyl Raloxifene", fillcolor="#FBBC05"]; Intermediate1 [label="6,7-Dihydroxy-2-(4-hydroxyphenyl)benzothiophene"]; Acyl_Chloride [label="4-(2-(Piperidinyl)ethoxy)benzoyl Chloride"]; Intermediate2 [label="6,7-Dimethoxy-2-(4-methoxyphenyl)benzothiophene"]; Starting_Materials [label="Commercially Available Starting Materials"];
Target -> Intermediate1 [label="Double Acylation"]; Target -> Acyl_Chloride [label="Acylating Agent"]; Intermediate1 -> Intermediate2 [label="Demethylation"]; Intermediate2 -> Starting_Materials [label="Benzothiophene Synthesis"]; Acyl_Chloride -> Starting_Materials [label="Side Chain Synthesis"]; } Caption: Retrosynthetic approach for 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene.
Detailed Synthetic Pathway and Experimental Protocols
Stage 1: Synthesis of the Acylating Agent: 4-(2-(1-Piperidinyl)ethoxy)benzoyl Chloride Hydrochloride
The synthesis of this crucial acylating agent is a well-established procedure.
Protocol 1: Synthesis of 4-(2-(1-Piperidinyl)ethoxy)benzoic Acid Hydrochloride
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Alkylation: To a solution of methyl 4-hydroxybenzoate in a suitable solvent such as DMF, add potassium carbonate followed by 1-(2-chloroethyl)piperidine hydrochloride. The reaction mixture is heated to facilitate the nucleophilic substitution.
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Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide in a mixture of methanol and water.
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Acidification: Acidification of the reaction mixture with hydrochloric acid precipitates the desired 4-(2-(1-piperidinyl)ethoxy)benzoic acid hydrochloride.
Protocol 2: Conversion to the Acid Chloride
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Chlorination: 4-(2-(1-Piperidinyl)ethoxy)benzoic acid hydrochloride is suspended in an inert solvent like dichloromethane. Thionyl chloride is added dropwise at room temperature.[8]
-
Reaction Completion and Isolation: The reaction mixture is gently heated to drive the reaction to completion. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 4-(2-(1-piperidinyl)ethoxy)benzoyl chloride hydrochloride, which can be used in the subsequent step without further purification.[4]
Table 1: Reagents and Conditions for Acylating Agent Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| Alkylation | Methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine HCl, K₂CO₃ | DMF | 80-90 | 4-6 |
| Hydrolysis | Methyl 4-(2-(1-piperidinyl)ethoxy)benzoate, NaOH | Methanol/Water | Reflux | 2-4 |
| Acidification | Aqueous NaOH solution of the carboxylate, HCl | Water | 0-5 | - |
| Chlorination | 4-(2-(1-piperidinyl)ethoxy)benzoic acid HCl, Thionyl Chloride | Dichloromethane | 40 | 3 |
Stage 2: Synthesis of the Benzothiophene Core: 6,7-Dimethoxy-2-(4-methoxyphenyl)benzothiophene
This stage is the most critical and novel part of the synthesis, as it requires the construction of a benzothiophene with the specific 6,7-dimethoxy substitution pattern.
Protocol 3: Synthesis of 6,7-Dimethoxy-2-(4-methoxyphenyl)benzothiophene
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Starting Material: The synthesis would likely begin with a commercially available substituted thiophenol, such as 3,4-dimethoxythiophenol.
-
S-Alkylation: The thiophenol is reacted with a suitable α-halo ketone, for instance, 2-bromo-4'-methoxyacetophenone, in the presence of a base like potassium hydroxide to form the corresponding thioether.
-
Cyclization: The resulting thioether undergoes an acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) is a common reagent for this type of transformation, which proceeds via an electrophilic attack of the ketone carbonyl onto the electron-rich aromatic ring, followed by dehydration to form the benzothiophene ring system.[3]
dot graph "Benzothiophene_Core_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Thiophenol [label="3,4-Dimethoxythiophenol"]; Halo_Ketone [label="2-Bromo-4'-methoxyacetophenone"]; Thioether [label="α-(3,4-Dimethoxyphenylthio)-4'-methoxyacetophenone"]; Benzothiophene [label="6,7-Dimethoxy-2-(4-methoxyphenyl)benzothiophene", fillcolor="#FBBC05"];
Thiophenol -> Thioether [label="S-Alkylation (KOH)"]; Halo_Ketone -> Thioether; Thioether -> Benzothiophene [label="Cyclization (PPA)"]; } Caption: Proposed synthesis of the 6,7-dimethoxybenzothiophene core.
Stage 3: Assembly and Final Modification
This final stage involves the sequential or simultaneous acylation at the 3- and 7-positions.
Protocol 4: Friedel-Crafts Acylation at the 3-Position
-
Reaction Setup: The 6,7-dimethoxy-2-(4-methoxyphenyl)benzothiophene is dissolved in a suitable solvent like dichloromethane.
-
Lewis Acid Addition: A Lewis acid, typically aluminum chloride, is added to the solution at a reduced temperature (e.g., 0-5 °C).[2]
-
Acylation: The previously synthesized 4-(2-(1-piperidinyl)ethoxy)benzoyl chloride hydrochloride is added portion-wise to the reaction mixture. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of ice-water, and the product is extracted with an organic solvent.
Protocol 5: Demethylation and Selective O-Acylation at the 7-Position
-
Demethylation: The resulting 3-acylated-6,7-dimethoxybenzothiophene intermediate is subjected to demethylation to expose the free hydroxyl groups. This can be achieved using reagents like boron tribromide (BBr₃) or other suitable demethylating agents. This step will likely demethylate all three methoxy groups (at positions 6, 7, and on the 4'-phenyl ring), yielding a tri-hydroxy intermediate.
-
Selective O-Acylation: This is a crucial and potentially challenging step. The tri-hydroxy intermediate needs to be selectively acylated at the 7-hydroxyl group. The relative reactivity of the phenolic hydroxyls will play a significant role. It is possible that under controlled conditions (e.g., using a specific base and reaction temperature), some degree of selectivity can be achieved. Alternatively, a protection-deprotection strategy might be necessary. For instance, the more reactive 6- and 4'-hydroxyl groups could be selectively protected (e.g., as silyl ethers), followed by acylation of the 7-hydroxyl group and subsequent deprotection. A more direct approach could involve chemoselective O-acylation under acidic conditions, which has been shown to be effective for hydroxyl-containing amino acids.[9]
-
Final Acylation: The final 4-(2-(1-piperidinyl)ethoxy)benzoyl group is introduced at the 7-position via O-acylation of the 7-hydroxy group with 4-(2-(1-piperidinyl)ethoxy)benzoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine).
Alternative One-Pot Double Acylation:
It is conceivable that under specific Friedel-Crafts conditions with an excess of the acyl chloride and Lewis acid, both C-acylation at the 3-position and O-acylation at the 7-position (after in-situ demethylation) could occur. However, controlling the selectivity of such a one-pot reaction would be challenging.
dot graph "Final_Assembly" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
Benzothiophene [label="6,7-Dimethoxy-2-(4-methoxyphenyl)benzothiophene"]; Acylated_Intermediate [label="3-Acyl-6,7-dimethoxy Intermediate"]; Trihydroxy_Intermediate [label="6,7,4'-Trihydroxy Intermediate"]; Final_Product [label="7-(4-(2-Piperidinyl)ethoxy)benzoyl Raloxifene", fillcolor="#FBBC05"]; Acyl_Chloride [label="4-(2-(Piperidinyl)ethoxy)benzoyl Chloride"];
Benzothiophene -> Acylated_Intermediate [label="Friedel-Crafts Acylation (AlCl₃)"]; Acyl_Chloride -> Acylated_Intermediate; Acylated_Intermediate -> Trihydroxy_Intermediate [label="Demethylation (BBr₃)"]; Trihydroxy_Intermediate -> Final_Product [label="Selective O-Acylation"]; Acyl_Chloride -> Final_Product; } Caption: Final steps in the proposed synthesis of the target molecule.
Purification and Characterization
Each intermediate and the final product would require rigorous purification and characterization to ensure chemical identity and purity.
-
Purification: Column chromatography on silica gel is a standard method for purifying the intermediates and the final product. Recrystallization may also be employed for solid compounds to achieve high purity.
-
Characterization: A suite of analytical techniques should be used for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
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Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| ¹H NMR | Elucidation of the proton environment in the molecule. |
| ¹³C NMR | Determination of the carbon skeleton. |
| Mass Spec | Confirmation of molecular weight and fragmentation patterns. |
| HPLC | Assessment of purity and quantification. |
| IR Spec | Identification of functional groups (e.g., C=O, O-H). |
Conclusion and Future Perspectives
The synthesis of 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene presents a significant synthetic challenge, primarily in the construction of the appropriately substituted benzothiophene core and the selective introduction of the second benzoyl group. The proposed pathway, based on established synthetic methodologies, provides a logical and feasible approach for obtaining this potent LRH-1 antagonist. Further optimization of reaction conditions, particularly for the selective O-acylation step, would be crucial for achieving a high-yielding and scalable synthesis. The successful synthesis of this and similar complex raloxifene analogs will undoubtedly open new avenues for the exploration of their therapeutic potential beyond their established roles as SERMs.
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- Kaur, M., et al. (2017). Design, Synthesis and Estrogen Receptor Modulation Activity of Modified Raloxifene Analogues. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1148-1165.
- Shoda, T., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 2914-2919.
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- Jordan, V. C. (2008). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Current Drug Targets, 9(10), 843-851.
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